molecular formula C19H15BrF3NO3 B8174363 2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione

2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174363
M. Wt: 442.2 g/mol
InChI Key: UIQKZXYICGTSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

The synthesis of 2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with o-phthalic acids or anhydrides and aromatic amines.

    Reaction Conditions: The reaction is carried out in a solvent mixture of isopropanol (IPA) and water under reflux conditions.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Pharmaceutical Synthesis: It is used in the synthesis of pharmaceutical compounds due to its unique chemical structure.

    Herbicides and Pesticides: The compound’s reactivity makes it suitable for use in the development of herbicides and pesticides.

    Dyes and Colorants: It is used in the production of dyes and colorants due to its ability to form stable colored compounds.

    Polymer Additives: The compound is used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-(4-(3-Bromo-5-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-[3-bromo-5-(trifluoromethyl)phenoxy]butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF3NO3/c20-13-9-12(19(21,22)23)10-14(11-13)27-8-4-3-7-24-17(25)15-5-1-2-6-16(15)18(24)26/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQKZXYICGTSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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